![molecular formula C10H6FNO B144950 2-(5-Fluorobenzofuran-2-yl)acetonitrile CAS No. 139313-91-0](/img/structure/B144950.png)
2-(5-Fluorobenzofuran-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves several steps. One common method includes the fluorination of benzofuran derivatives. For instance, the reaction of benzofuran with trifluoromethyl hypofluorite (CF3OF) can yield fluorinated benzofuran derivatives . Another method involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate, producing 2-fluorobenzofuran . These methods highlight the importance of selective fluorination in the synthesis of fluorinated benzofuran compounds.
Chemical Reactions Analysis
2-(5-Fluorobenzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Fluorobenzofuran-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
2-(5-Fluorobenzofuran-2-yl)acetonitrile can be compared with other similar compounds, such as:
2-Fluorobenzofuran: A simpler fluorinated benzofuran derivative with similar chemical properties.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with potential anticancer activity.
Trifluoromethylbenzofuran: Another fluorinated benzofuran with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-(5-Fluorobenzofuran-2-yl)acetonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse sources.
The compound's structure features a benzofuran moiety substituted with a fluorine atom and a nitrile group, which may influence its reactivity and biological properties. The molecular formula is C10H6FNO, and it has been synthesized through various methods, including the fluorination of benzofuran derivatives.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antibacterial and antiviral activities. For instance, studies have shown that certain derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways or inhibition of cell proliferation signals.
Activity Type | Target | Mechanism |
---|---|---|
Antibacterial | S. aureus, E. coli | Disruption of cell wall synthesis |
Antiviral | Various viruses | Inhibition of viral replication |
Anticancer | Cancer cell lines | Induction of apoptosis |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. For example, it has shown inhibitory effects on alpha-glucosidase, which is significant in carbohydrate metabolism .
- Receptor Interaction : The presence of the fluorine atom enhances binding affinity to certain receptors, potentially modulating signaling pathways involved in cell growth and survival .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various benzofuran derivatives, this compound exhibited significant activity against multi-drug resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound revealed that it effectively reduced tumor growth in xenograft models. The study concluded that further development could lead to novel therapeutic agents for cancer treatment .
Comparative Analysis
When compared to similar compounds such as 2-Fluorobenzofuran and Trifluoromethylbenzofuran, this compound shows enhanced biological activity due to its unique substitution pattern, which affects both chemical reactivity and biological interactions .
Properties
IUPAC Name |
2-(5-fluoro-1-benzofuran-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRXVVHOLFQAQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.